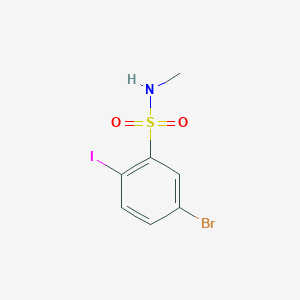
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to have interesting properties that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anion Sensing
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea and related compounds show potential in anion sensing. Thiourea-based chromoionophores like these can effectively bind with anions, leading to observable color changes in aprotic media, which is significant for analytical chemistry and biochemistry applications (Nishizawa, Kato, Hayashita, & Teramae, 1998).
Antimicrobial and Anticancer Agents
Derivatives of thiourea, similar to the mentioned compound, have shown promising results in the synthesis of antimicrobial and anticancer agents. For instance, compounds synthesized from pyridine and naphthyridine derivatives have been evaluated for their anti-tumor activities against various cell lines, demonstrating significant potential in medicinal chemistry (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Acetylcholinesterase Inhibitors
Flexible thiourea derivatives, similar in structure to the compound , have been developed as novel acetylcholinesterase inhibitors. These compounds are designed to interact with enzyme hydrophobic binding sites, showcasing potential for the treatment of diseases like Alzheimer’s (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydrogel Formation
Related urea compounds have been used to form hydrogels in various acids. The rheology and morphology of these gels can be tuned by altering the anion identity, which is crucial for material science and pharmaceutical applications (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-thiophen-2-yl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(18-12-4-2-8-21-12)17-9-10-13(16-6-5-15-10)11-3-1-7-20-11/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYXIWYVRYIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)


![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)